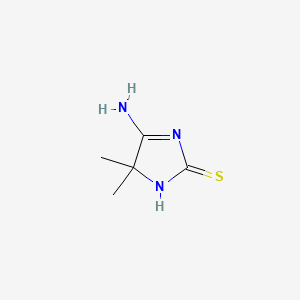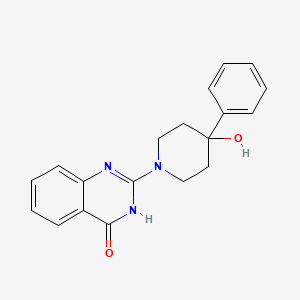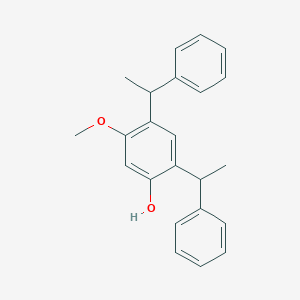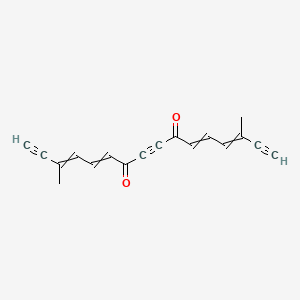
1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of difluoropropan-2-yl and nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate typically involves a series of chemical reactions. One common method includes the reaction of 1,3-difluoro-2-propanol with 2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1,3-difluoropropan-2-yl (2-aminophenyl)carbamate.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological pathways. The difluoropropan-2-yl group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
1,3-Difluoropropan-2-yl (2-nitrophenyl)carbamate can be compared with other similar compounds such as:
1,3-Difluoro-2-propanol: A precursor in the synthesis of the carbamate compound.
2-Nitrophenyl isocyanate: Another precursor used in the synthesis.
4-Nitrophenylchloroformate: A related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61986-51-4 |
|---|---|
Molecular Formula |
C10H10F2N2O4 |
Molecular Weight |
260.19 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H10F2N2O4/c11-5-7(6-12)18-10(15)13-8-3-1-2-4-9(8)14(16)17/h1-4,7H,5-6H2,(H,13,15) |
InChI Key |
LTSXZJJVVDQQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC(CF)CF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acryloyloxy)ethoxy]ethyl octanoate](/img/structure/B14547916.png)





![5-Methyl-2H-[1,2,4]oxadiazolo[2,3-C]quinazolin-2-one](/img/structure/B14547950.png)

![1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one](/img/structure/B14547959.png)

![N-[1-(Cyclohexylamino)-6-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547969.png)



